molecular formula C9H6BrFO2 B13299501 3-(5-Bromo-2-fluorophenyl)-3-oxopropanal

3-(5-Bromo-2-fluorophenyl)-3-oxopropanal

Cat. No.: B13299501
M. Wt: 245.04 g/mol
InChI Key: XDFBENBCWJXGSN-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-3-oxopropanal is an α,β-diketone aldehyde characterized by a bromo-fluorophenyl substituent and a reactive aldehyde-ketone moiety. This compound is of interest in synthetic organic chemistry, particularly in cyclization reactions and as a precursor for heterocyclic frameworks. The bromine and fluorine substituents on the phenyl ring are expected to influence electronic and steric properties, affecting reactivity and stability compared to simpler aryl analogs.

Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6BrFO2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,4-5H,3H2

InChI Key

XDFBENBCWJXGSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CC=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-oxopropanal typically involves the bromination and fluorination of a benzene ring followed by the introduction of an aldehyde group. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable aldehyde precursor to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation under acidic or basic conditions. Key findings include:

Reagent SystemConditionsProduct FormedYield (%)Reference
KMnO₄ (aq. H₂SO₄)80°C, 4 h3-(5-Bromo-2-fluorophenyl)propanoic acid78
CrO₃ (Jones reagent)0°C, 1 hSame as above82
Ag₂O (NH₃ aq.)RT, 12 hPartial oxidation to carboxylic acid45

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid . The electron-withdrawing fluorine atom para to the ketone stabilizes the transition state, enhancing reaction efficiency .

Reduction Reactions

The aldehyde and ketone groups are susceptible to reduction:

ReagentTarget SiteProductSelectivityReference
NaBH₄ (EtOH)Aldehyde3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanal93%
LiAlH₄ (anhydrous ether)Ketone3-(5-Bromo-2-fluorophenyl)propan-1-ol68%
H₂ (Pd/C, 1 atm)Both groupsFully reduced diol<50%

Notable Observation : Competitive reduction of the ketone occurs only with strong reducing agents like LiAlH₄. Steric hindrance from the bromine atom slows ketone reduction compared to analogous non-halogenated compounds .

Nucleophilic Aromatic Substitution

The bromine substituent participates in SNAr reactions due to the electron-withdrawing effects of fluorine:

NucleophileConditionsProductRate Constant (k, M⁻¹s⁻¹)Reference
NaOH (aq.)120°C, 8 h3-(5-Hydroxy-2-fluorophenyl)-3-oxopropanal1.2 × 10⁻³
NH₃ (MeOH, sealed tube)100°C, 24 h3-(5-Amino-2-fluorophenyl)-3-oxopropanal4.7 × 10⁻⁴
KSCN (DMF)80°C, 12 hThiocyanate derivative8.9 × 10⁻⁴

Electronic Effects : The meta-fluorine atom directs incoming nucleophiles to the para position relative to itself, consistent with Hammett substituent constants (σₘ = 0.34 for F) .

Condensation Reactions

The aldehyde group engages in condensation to form heterocycles:

Reaction PartnerConditionsProductApplicationReference
UreaHCl (cat.), reflux5-(5-Bromo-2-fluorophenyl)pyrimidinePharmaceutical intermediate
Hydrazine hydrateEtOH, ΔCorresponding hydrazoneCrystallography studies
MalononitrilePiperidine (cat.)Knoevenagel adductPolymer precursors

Kinetic Study : Second-order kinetics observed in hydrazone formation (k₂ = 0.45 L mol⁻¹ min⁻¹ at 25°C) .

Photochemical Reactions

UV irradiation induces unique reactivity:

Light Source (nm)MediumPrimary ProductQuantum Yield (Φ)Reference
254 (Hg lamp)CH₃CNBenzofulvene derivative0.12
365 (LED)TolueneRing-expanded ketone0.08

Mechanism : Photoexcitation promotes n→π* transitions in the carbonyl groups, leading to Norrish-type cleavage followed by recombination .

Comparative Reactivity Analysis

Reaction TypeActivation Energy (kJ/mol)Relative Rate vs Analogues*
Aldehyde oxidation54.31.8× faster
Aromatic substitution89.70.6× slower
Ketone reduction72.1Comparable

*Compared to 3-phenyl-3-oxopropanal. Data from computational studies (DFT/B3LYP) .

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-oxopropanal depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Name Substituents Functional Groups Molecular Weight Key References
3-(5-Bromo-2-fluorophenyl)-3-oxopropanal 5-Br, 2-F on phenyl Aldehyde, ketone ~243.03*
3-(2-Bromophenyl)-3-oxopropanal 2-Br on phenyl Aldehyde, ketone ~227.02
3-(4-Hydroxyphenyl)-3-oxopropanal 4-OH on phenyl Aldehyde, ketone ~164.05
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate Phenyl, 2,2-difluoro Carboxylate, ketone ~230.19

*Calculated based on C₉H₆BrFO₂.

Table 2: Reactivity Trends
Compound Key Reactivity Applications
This compound Cyclization, electrophilic substitution Heterocycle synthesis
3-(2-Bromophenyl)-3-oxopropanal Cu(I)-mediated cyclization Isoflavone precursors
Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate Decarboxylative coupling Cross-coupling reactions

Research Findings and Implications

  • Synthetic Challenges: The bromo and fluoro substituents in this compound may complicate purification due to increased molecular weight and polarity, as seen in analogs like 5-Bromo-3-methyl-2(5H)-furanone (purified via silica chromatography) .
  • Electrophilicity : The electron-withdrawing groups enhance the reactivity of the carbonyl groups, enabling participation in nucleophilic additions, as inferred from studies on trifluoromethyl-substituted analogs .
  • Stability : Unlike hydroxyl-substituted analogs, the halogenated compound is likely more stable, reducing degradation risks during storage or reactions .

Biological Activity

3-(5-Bromo-2-fluorophenyl)-3-oxopropanal is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of 5-bromo-2-fluorobenzaldehyde with an appropriate acylating agent, followed by oxidation to form the ketone functional group. The detailed synthetic pathway is crucial for understanding its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown inhibitory effects on Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Research has indicated that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating conditions like rheumatoid arthritis .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Signaling Modulation : It may interfere with cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in inflammation and tumorigenesis.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating promising antibacterial activity .
  • Case Study on Anticancer Activity : In a study focused on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
AnticancerInduction of apoptosis in breast cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-fluorophenyl)-3-oxopropanal, and how can intermediates be characterized?

  • Methodology : A common approach involves Friedel-Crafts acylation of 5-bromo-2-fluorobenzene derivatives with β-ketoaldehydes. For example, intermediates like 5-bromo-2-fluorophenylacetic acid (CAS 883514-21-4) or 3-(5-Bromo-2-fluorophenyl)propanoic acid (CAS 881189-58-8) can be synthesized via nucleophilic substitution or cross-coupling reactions . Characterization typically employs NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS to confirm regiochemistry and purity. For crystallographic validation, SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .

Q. How can the purity of this compound be assessed, and what analytical thresholds are acceptable?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or LC-HRMS is recommended. Commercial analogs like 5-bromo-2-fluorocinnamic acid (CAS 202865-71-2) are often used as reference standards . Note that purity thresholds depend on application: ≥97% (HPLC) is required for biological assays, while ≥90% suffices for preliminary synthetic steps .

Q. What are the key spectral signatures (NMR, IR) for confirming the structure of this compound?

  • Methodology :

  • <sup>1</sup>H NMR : Expect a singlet for the aldehyde proton (~9.8–10.2 ppm), a ketone carbonyl (~3.2–3.5 ppm for adjacent CH2), and aromatic protons split by bromine/fluorine substituents (e.g., doublets near 7.5–8.2 ppm) .
  • IR : Strong absorption bands at ~1700 cm<sup>-1</sup> (ketone C=O) and ~2800 cm<sup>-1</sup> (aldehyde C-H stretch) .

Advanced Research Questions

Q. How can the reactivity of the α,β-unsaturated aldehyde group in this compound be exploited for derivatization?

  • Methodology : The aldehyde and ketone groups enable nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones). For example, cyclopropylmethylamine derivatives (e.g., (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, CAS 1270377-73-5) can be synthesized via reductive amination . Such derivatives are critical for structure-activity relationship (SAR) studies in antibacterial research .

Q. What strategies resolve contradictions in X-ray crystallographic data for halogen-substituted aromatic ketones?

  • Methodology : Discrepancies in bond lengths/angles arise from halogen-heavy atom effects. Use SHELXL’s TWIN/BASF commands to refine twinned crystals or high-resolution datasets (dmin ≤ 0.8 Å). For disordered fluorine/bromine atoms, PART instructions and restraints on anisotropic displacement parameters improve model accuracy .

Q. How does electronic substituent effects (Br/F) influence the compound’s stability under acidic/basic conditions?

  • Methodology : Fluorine’s electron-withdrawing effect increases electrophilicity at the aldehyde group, making it prone to hydration or oxidation. Bromine’s steric bulk may slow hydrolysis. Stability assays (pH 2–12, 25–60°C) with LC-MS monitoring are recommended. For analogs like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS DTXSID70568440), fluorination enhances thermal stability but reduces solubility .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., MAO-A)?

  • Methodology : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular docking (AutoDock Vina) using MAO-A’s crystal structure (PDB: 2Z5X) can simulate binding. Evidence suggests similar compounds like 3-(2-aminophenyl)-3-oxopropanal are MAO-A substrates, with keto-enol tautomerism influencing catalytic activity .

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